molecular formula C18H25BrN2O3 B1408813 Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate CAS No. 1704065-10-0

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate

Cat. No.: B1408813
CAS No.: 1704065-10-0
M. Wt: 397.3 g/mol
InChI Key: ALERFCWTCWGZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is an organic compound with the molecular formula C18H25BrN2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound features a tert-butyl ester group, a bromophenyl group, and a propanoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form a bromophenyl intermediate.

    Attachment of the Propanoyl Group: The bromophenyl intermediate is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(4-bromophenyl)propanoyl intermediate.

    Formation of the Piperazine Derivative: The 3-(4-bromophenyl)propanoyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

    Introduction of the Tert-butyl Ester Group: Finally, the piperazine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to increase yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reaction conditions typically involve the use of anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.

Major Products Formed

    Substitution Reactions: The major products formed are substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major products formed are alcohol derivatives of this compound, where the carbonyl group is reduced to an alcohol.

    Oxidation Reactions: The major products formed are N-oxide derivatives of this compound, where the nitrogen atoms in the piperazine ring are oxidized to N-oxides.

Scientific Research Applications

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of biological molecules.

    Medicine: It is used in the development of pharmaceutical compounds and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the propanoyl group, making it less versatile in certain applications.

    Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring, which can affect its reactivity and applications.

    Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound has a formyl group instead of a propanoyl group, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical properties and reactivity that can be leveraged in various scientific research applications.

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALERFCWTCWGZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123924
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-10-0
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.